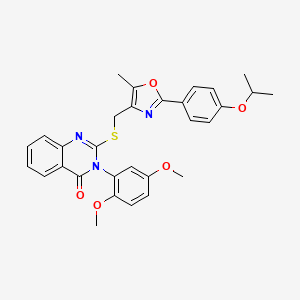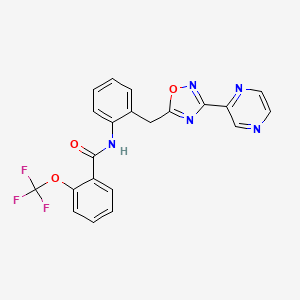
3-(Oxetan-3-yloxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Oxetan-3-yloxy)aniline” is an organic compound with the molecular formula C9H11NO2 . It has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da .
Synthesis Analysis
The synthesis of oxetane derivatives has been extensively studied . One method involves the formation of an oxetane motif from a corresponding carbonyl compound through initial formation of an epoxide followed by ring opening . Another method involves the cyclization of a related intermediate to form a 2,2-disubstituted oxetane through conjugate addition of a hydroxy malonate to a vinyl sulfonium salt, forming an ylide, which underwent proton transfer and cyclization .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using density functional theory . Theoretical calculations can provide detailed insight into the structure changes that take place in negative ions of aniline and its derivatives .
Chemical Reactions Analysis
Phenols and anilines, such as “this compound”, have been studied extensively as reductants of environmental oxidants and as reductates that are transformed by environmental oxidants . The thermodynamics and kinetics of these reactions have been interpreted using oxidation potentials for substituted phenols and anilines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques . For example, UV–visible absorption, solubility, thermal stability, electrical conductivity, and dielectric signatures can be optimized by varying the composition of monomeric substituents in these copolymers .
科学的研究の応用
Catalysis and Organic Synthesis
Aniline derivatives, including oxetane-modified compounds, have been explored for their catalytic properties in speeding up chemical reactions. For instance, anthranilic acids and aminobenzoic acids, closely related to the structure of 3-(Oxetan-3-yloxy)aniline, act as superior catalysts for hydrazone and oxime formation, significantly enhancing reaction rates over traditional aniline-catalyzed reactions (Crisalli & Kool, 2013). These findings suggest potential catalytic applications for similarly structured compounds in molecular conjugation strategies.
Materials Science
In materials science, the inclusion of oxetane groups into polymers or as surface modifiers has profound implications. Oxetanes can improve aqueous solubility, lipophilicity, metabolic stability, and induce significant conformational preferences in materials, affecting their physical and chemical properties. The substitution of commonly used functionalities with an oxetane group, as found in this compound, may enhance material properties, offering new possibilities in material design and drug discovery (Wuitschik et al., 2010).
Environmental Applications
The catalytic properties of certain aniline derivatives have also been harnessed for environmental remediation. For example, Fe3O4 magnetic nanoparticles have been utilized in the catalytic oxidation of phenolic and aniline compounds from aqueous solutions, showcasing the potential of such compounds in treating water pollution (Zhang et al., 2009). This indicates the relevance of this compound and related compounds in environmental chemistry and pollution control.
Sensing Technologies
The unique electronic properties of aniline derivatives make them suitable for developing advanced sensing technologies. For instance, the modification of graphene oxide with aniline to produce chemically reduced graphene oxide has shown excellent sensitivity and selectivity in NH3 gas sensing (Huang et al., 2013). This suggests that oxetane-modified anilines, like this compound, could find applications in the development of gas sensors and other detection devices.
作用機序
The mechanism of action of “3-(Oxetan-3-yloxy)aniline” can be understood through the study of oxetane derivatives . For example, the formation of the oxetane ring from an epoxide requires a certain amount of activation energy, and subsequent ring-expansion barriers were calculated for oxetane to tetrahydrofuran (THF) and THF to tetrahydropyran (THP) .
Safety and Hazards
特性
IUPAC Name |
3-(oxetan-3-yloxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-7-2-1-3-8(4-7)12-9-5-11-6-9/h1-4,9H,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKICQHAPYNFMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 4-(((5-chloropyridin-2-yl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2687484.png)

![(5Z)-5-[(3-bromophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one](/img/structure/B2687486.png)
methanone](/img/structure/B2687487.png)
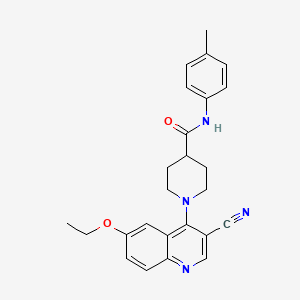
![N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![3,4-dimethyl-N-[[4-[3-(trifluoromethyl)phenyl]-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2687492.png)
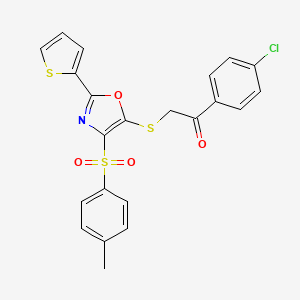
![N-(2,2-Dimethoxyethyl)-1-[[(2S)-1-(tert-butoxycarbonyl)-2alpha-pyrrolidinyl]methyl]-1H-tetrazole-5-amine](/img/structure/B2687495.png)
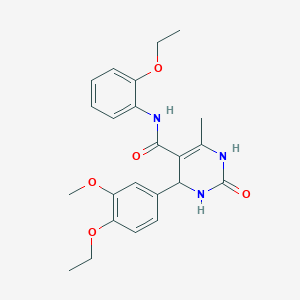
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2687499.png)
![tert-Butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate](/img/structure/B2687502.png)
